![molecular formula C15H17ClN2O2 B6141408 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as 5-Cl-DPA or JNJ-54175446 and has been widely studied for its potential therapeutic applications.
作用機序
The mechanism of action of 5-Cl-DPA involves the inhibition of PKC theta, which is a key regulator of T-cell activation. By inhibiting PKC theta, 5-Cl-DPA can prevent the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune diseases. This mechanism of action has been demonstrated in vitro and in vivo studies.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-Cl-DPA can inhibit the activation and proliferation of T-cells, as well as the production of pro-inflammatory cytokines such as IL-17 and IFN-gamma. In vivo studies have demonstrated that 5-Cl-DPA can reduce disease severity in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).
実験室実験の利点と制限
One of the main advantages of 5-Cl-DPA is its potent and selective inhibitory activity against PKC theta. This makes it a valuable tool for studying the role of PKC theta in T-cell activation and autoimmune diseases. However, one limitation of 5-Cl-DPA is its low aqueous solubility, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 5-Cl-DPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of 5-Cl-DPA to improve its utility in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-Cl-DPA and its potential therapeutic applications in autoimmune diseases.
合成法
The synthesis of 5-Cl-DPA involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-chloroethylamine hydrochloride in the presence of sodium ethoxide and acetic acid. The resulting intermediate is then reacted with 2-cyanopyridine in the presence of potassium carbonate and DMF to yield 5-Cl-DPA. The synthesis method has been optimized to yield high purity and yield of 5-Cl-DPA.
科学的研究の応用
5-Cl-DPA has been studied extensively for its potential therapeutic applications. It has been shown to have potent and selective inhibitory activity against protein kinase C (PKC) theta, which is a key regulator of T-cell activation. This makes 5-Cl-DPA a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
特性
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-13-5-3-11(9-14(13)20-2)7-8-17-15-6-4-12(16)10-18-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLNBHNPLNRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5774824 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
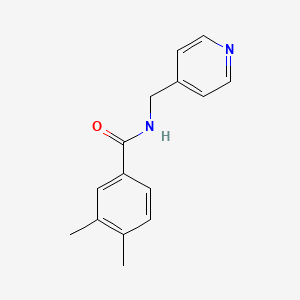
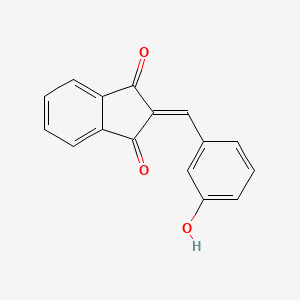
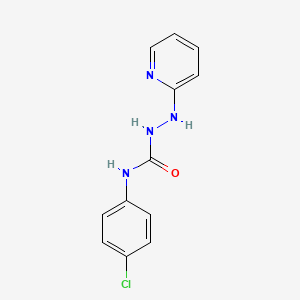
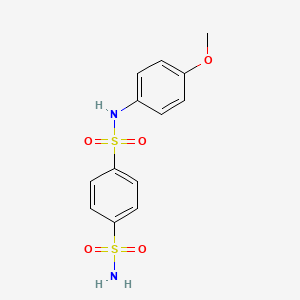
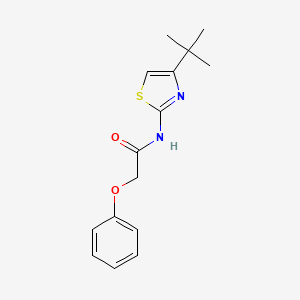
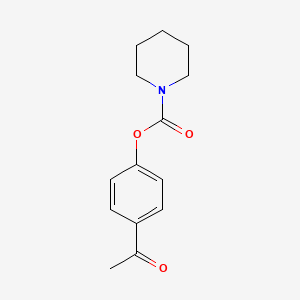

![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
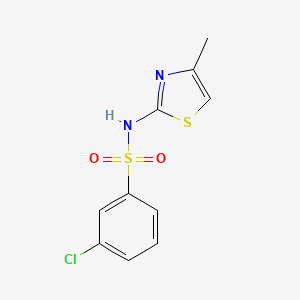
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)
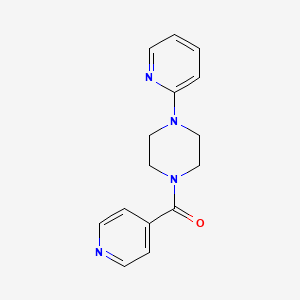
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)